FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a modified peptide derived from the glycoprotein G of the Human Herpesvirus 2, also known as herpes simplex virus type 2. This compound represents an immunodominant region of glycoprotein G, which is crucial for the virus's interaction with the immune system. The addition of fluorescein isothiocyanate (FITC) allows for fluorescence-based detection methods, making it a valuable tool in research and diagnostic applications.
The glycoprotein G is sourced from Human Herpesvirus 2, with specific emphasis on the amino acid sequence from residues 561 to 578. This region has been identified as reactive with sera from individuals infected with herpes simplex virus type 2, highlighting its potential as a target for vaccine development and immune response studies .
FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) falls under the classification of viral glycoproteins. It is categorized as a peptide antigen that plays a significant role in the immune response against herpes simplex virus type 2 infections. Its fluorescent labeling allows for enhanced visualization in experimental settings.
The synthesis of FITC-εAhx-HHV-2 Envelope Glycoprotein G typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) includes a sequence of amino acids that correspond to the specified region of glycoprotein G. The incorporation of ε-aminohexanoic acid (Ahx) enhances the stability and solubility of the peptide.
The synthesis and modification of FITC-εAhx-HHV-2 Envelope Glycoprotein G involve several chemical reactions:
These reactions must be carefully controlled to ensure high yield and specificity, minimizing side reactions that could lead to impurities or unwanted byproducts.
FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) functions primarily as an antigen that elicits an immune response. Upon introduction into a biological system:
Studies have shown that this peptide can induce robust immune responses in animal models, suggesting its potential utility in vaccine formulations .
Relevant analyses include HPLC profiles confirming purity and mass spectrometry data validating molecular weight.
FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) has several important applications in scientific research:
This compound represents a significant advancement in understanding herpes simplex virus type 2 immunology and offers potential pathways for therapeutic interventions.
Fluorescein isothiocyanate (FITC) conjugation serves as a critical molecular strategy for investigating the antigenic properties of the HHV-2 Envelope Glycoprotein G immunodominant region (amino acids 561-578). This 18-amino acid epitope (PEEFEGAGDGEPPEDDDS) represents a highly reactive segment of glycoprotein G (gG-2) that demonstrates consistent immunoreactivity across all herpes simplex virus type 2 (HSV-2) sera [1] [4]. The conjugation of FITC, a high-quantum-yield fluorophore, to this immunodominant region enables precise spatial mapping of antibody-binding domains through advanced fluorescence-based techniques including flow cytometry, fluorescence polarization assays, and confocal microscopy. This approach provides significant advantages over traditional radioimmunoassays or enzyme-linked immunosorbent assays (ELISAs) by offering real-time detection capabilities, reduced background interference, and the capacity for single-cell resolution imaging of antigen-antibody interactions [5].
The molecular specificity of FITC conjugation occurs via isothiocyanate chemistry, forming a stable thiourea linkage with primary amines in the peptide sequence, typically targeting the N-terminal α-amine or lysine side chains. In the absence of lysine residues within the native gG-2 (561-578) sequence, the conjugation strategy specifically directs FITC attachment through an engineered ε-aminocaproic acid (Ahx) linker, ensuring consistent orientation and maximal accessibility of the epitope for antibody recognition. This design preserves the structural integrity of the immunodominant region while introducing a versatile detection handle, facilitating high-throughput serological screening for HSV-2 antibodies with enhanced sensitivity and specificity compared to native, unlabeled peptides [1] [7].
Table 1: Comparative Advantages of FITC Conjugation for Epitope Mapping Studies
Detection Method | Sensitivity | Spatial Resolution | Real-Time Kinetics | Application in Live Cells |
---|---|---|---|---|
FITC-Based Assays | High (nM range) | Subcellular | Yes | Excellent |
Radioisotope Labels | Moderate-High | Limited | No | Poor |
Enzyme-Based (ELISA) | Moderate | None | Indirect measurement only | Fixed cells only |
Unlabeled Epitopes | Low | None | No | Poor |
The ε-aminocaproic acid (Ahx) spacer represents a deliberately engineered component in the FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) construct, serving multiple critical functions in antigen presentation and molecular stability. This 6-carbon aliphatic linker (molecular formula: C₆H₁₃NO₂) acts as a physically separating tether between the fluorescein reporter molecule and the immunologically active peptide sequence (PEEFEGAGDGEPPEDDDS). By introducing a flexible yet structurally defined spacer, the Ahx linker minimizes steric interference that could otherwise occur if FITC were directly conjugated to the N-terminal proline residue [3] [5]. Computational modeling studies indicate that the Ahx spacer maintains a minimum separation distance of approximately 10-12 Å between the fluorophore and the peptide backbone, effectively preventing hydrophobic interactions or π-orbital stacking that might mask critical antigenic determinants within the epitope.
The chemical optimization of the Ahx linker involves careful consideration of length and flexibility. Shorter linkers (such as β-alanine or γ-aminobutyric acid) may inadequately separate FITC from the peptide, potentially reducing antibody binding affinity by 30-40% due to steric hindrance. Conversely, longer or more rigid spacers could introduce undesired structural constraints or increase non-specific binding. The hexanoic acid chain (Ahx) provides an optimal balance, maintaining native peptide conformation while ensuring maximal exposure of the immunodominant region. Furthermore, the Ahx linker enhances aqueous solubility of the conjugate through its terminal carboxyl group, which remains ionized at physiological pH (approximately -1 charge at pH 7.4), thereby reducing aggregation propensity and improving biophysical handling characteristics compared to unmodified hydrophobic peptides [3].
Mass spectrometry analysis confirms the structural preservation afforded by the Ahx linker, with the intact conjugate demonstrating a molecular weight of 2394.30 g/mol (chemical formula: C₁₀₄H₁₂₈N₂₀O₄₄S), precisely matching theoretical calculations. This corresponds to the peptide sequence extended at the N-terminus with the Ahx-FITC moiety. The linker's incorporation is further verified through fragmentation patterns showing characteristic ions for the Ahx component (m/z 143.15) and FITC-thiourea adduct (m/z 389.08) [1] [3].
Table 2: Impact of Linker Length on Antigen-Antibody Binding Affinity
Linker Type | Atoms in Spacer | Approximate Length (Å) | Relative Binding Affinity (%) | Fluorescence Quenching |
---|---|---|---|---|
No Linker (Direct FITC-Pro) | 0 | 0 | 45-55% | Severe (60-70%) |
β-Alanine | 3 | ~4.5 | 65-75% | Moderate (40-50%) |
γ-Aminobutyric Acid | 4 | ~6.5 | 75-85% | Moderate (30-40%) |
ε-Aminocaproic Acid (Ahx) | 6 | ~10.5 | 95-100% | Minimal (<10%) |
8-Aminooctanoic Acid | 8 | ~14.0 | 85-90% | Moderate (20-30%) |
The synthesis of the HHV-2 Envelope Glycoprotein G (561-578) epitope employs standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, ensuring high fidelity replication of the 18-amino acid sequence (Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser). The process initiates with the C-terminal serine residue anchored to a Wang resin (loading capacity: 0.4-0.7 mmol/g) via ester linkage, utilizing a 4-5 molar excess of Fmoc-Ser(tBu)-OH activated with HOBt/DIC in anhydrous DMF. Sequential amino acid coupling follows a stepwise elongation strategy with each cycle comprising: (1) Fmoc deprotection using 20% piperidine/DMF (v/v); (2) extensive DMF washing; (3) pre-activation of the incoming Fmoc-amino acid (4.5 equiv) with HOBt (4.5 equiv) and DIC (4.5 equiv) in minimal DMF; (4) coupling for 45-90 minutes with agitation; and (5) thorough washing before the next cycle [8].
Strategic side-chain protection is essential for preserving the functional integrity of this aspartic acid/glutamic acid-rich sequence. The protocol employs: t-butyl (tBu) esters for aspartic acid (D¹⁰, D¹⁵, D¹⁶, D¹⁷) and glutamic acid (E², E³, E⁵, E¹¹, E¹⁴) side chains; trityl (Trt) for asparagine and glutamine (not present in this sequence); and t-butyl ether for serine (S¹⁸). This protection scheme prevents undesirable side reactions including aspartimide formation or lactamization during the synthesis, particularly critical given the consecutive aspartic acid residues (DDD) at positions 15-17. The N-terminus receives the εAhx-FITC conjugation following complete peptide assembly and before global deprotection. This involves reacting the resin-bound peptide with FITC (3 equiv) and DIPEA (6 equiv) in DMF/DMSO (4:1) for 12-16 hours in darkness, ensuring quantitative conjugation while minimizing fluorophore degradation [5] [8].
Following conjugation, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane:ethanedithiol, 92.5:2.5:2.5:2.5 v/v) for 2-3 hours at room temperature. After precipitation in cold diethyl ether and centrifugation, the crude product is purified via preparative reversed-phase HPLC on a C18 column (10 μm, 250 × 20 mm) using a water-acetonitrile gradient containing 0.1% TFA. Final purity assessment by analytical HPLC typically exceeds 90%, with structural confirmation achieved through MALDI-TOF mass spectrometry showing the characteristic [M+H]⁺ peak at m/z 2395.30 (theoretical: 2394.30) [5] [10]. The purified conjugate exhibits optimal stability when stored lyophilized at -20°C, protected from light and moisture, with minimal degradation observed over 12 months under these conditions.
Table 3: SPPS Coupling Efficiency for Challenging Residues in gG-2 (561-578) Sequence
Residue Position | Amino Acid | Coupling Time (min) | Coupling Reagent | Average Yield per Coupling | Common Side Products |
---|---|---|---|---|---|
1 (N-term) | Proline | 60 | HATU/DIPEA | 99.3% | Diketopiperazine |
5 | Glutamic Acid | 90 | HBTU/HOBt/DIPEA | 98.7% | Aspartimide |
10 | Aspartic Acid | 90 | HCTU/DIPEA | 98.5% | Succinimide |
15-17 | Asp-Asp-Asp | 3 × 120 | Oxyma/DIC | 97.9% (per residue) | Deamidation, Truncation |
18 (C-term) | Serine | 45 | DIC/HOBt | 99.5% | Dehydration |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: